molecular formula C11H7FO3 B2878582 3-(4-Fluorophenyl)furan-2-carboxylic acid CAS No. 1423027-10-4

3-(4-Fluorophenyl)furan-2-carboxylic acid

Cat. No.: B2878582
CAS No.: 1423027-10-4
M. Wt: 206.172
InChI Key: AAKFSKGDIRKILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)furan-2-carboxylic acid is a high-purity chemical building block with the molecular formula C12H9FO3 and a molecular weight of 220.20 g/mol . This compound features a fused furan-carboxylic acid scaffold substituted with a 4-fluorophenyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural motif of the fluorobenzyl furan is recognized in the design of novel antimicrobial agents and other bioactive molecules . The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making this reagent particularly useful for structure-activity relationship (SAR) studies . Researchers utilize this fluorinated heterocyclic carboxylic acid in various applications, including as a precursor for the synthesis of more complex molecules via its carboxylic acid functionality, which can undergo typical reactions such as amidation and esterification . It is strictly for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFSKGDIRKILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423027-10-4
Record name 3-(4-fluorophenyl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 4 Fluorophenyl Furan 2 Carboxylic Acid and Its Analogs

Strategies for the Construction of the Furan-2-carboxylic Acid Core

The furan-2-carboxylic acid moiety serves as the foundational structure for the target compound. Its synthesis can be achieved through various routes, including the cyclization of acyclic precursors, the functionalization of pre-existing furan (B31954) rings, or through elegant cascade reactions.

Heteroatom-Mediated Cyclization Approaches

Heteroatom-mediated cyclization reactions are a powerful class of transformations for constructing heterocyclic rings. In the context of furan synthesis, these methods typically involve an oxygen-containing acyclic precursor that undergoes an intramolecular cyclization. The oxygen heteroatom is mechanistically integral to the ring-closing step.

One common strategy involves the cyclization of acetylenic ketones. acs.org These precursors can be transformed into furans under palladium catalysis, where the ketone's oxygen atom acts as an internal nucleophile attacking the activated alkyne. Similarly, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide an efficient, high-yield route to furan rings under mild, open-flask conditions. organic-chemistry.org Another approach is the FeCl₃-catalyzed tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds, which yields highly substituted furans. organic-chemistry.org These methods offer versatility in introducing substituents onto the furan core by choosing appropriately substituted starting materials.

Functionalization of Pre-existing Furan Rings

An alternative to de novo ring construction is the modification of simple, readily available furan derivatives. Furfural (B47365), a commodity chemical derived from biomass, is a common starting point. The aldehyde group of furfural can be oxidized to a carboxylic acid to yield furan-2-carboxylic acid (also known as 2-furoic acid). This transformation can be accomplished using various oxidizing agents, including permanganate (B83412) or through catalytic oxidation. orgsyn.org A well-established laboratory-scale method is the Cannizzaro reaction, where furfural is treated with a strong base, leading to a disproportionation reaction that produces both furan-2-carboxylic acid and furfuryl alcohol. orgsyn.org

Another important functionalization strategy is the direct carboxylation of a C-H bond on the furan ring. Carbonate-promoted C-H carboxylation enables the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and carbon dioxide (CO₂). researchgate.net This method is advantageous as it utilizes CO₂ as a C1 source and starts from a bio-based feedstock. researchgate.netstanford.edu The reaction typically involves heating a salt of 2-furoic acid with an alkali carbonate under a CO₂ atmosphere. researchgate.net While this method typically functionalizes the highly reactive C5 position, it highlights the principle of direct C-H carboxylation on the furan ring. arkat-usa.org

Table 1: Selected Methods for the Synthesis of Furan-2-Carboxylic Acid Derivatives from Furan Precursors
Starting MaterialReagents & ConditionsProductTypical YieldReference
FurfuralConcentrated NaOH, H₂O, 0-20°CFuran-2-carboxylic acid60-63% orgsyn.org
Furan-2-carboxylic acidLDA, THF, -78°C; then CO₂ (g)Furan-2,5-dicarboxylic acid73% arkat-usa.org
Potassium 2-furoateK₂CO₃/Cs₂CO₃, heat, CO₂ atmosphereFuran-2,5-dicarboxylic acid~89% researchgate.netstanford.edu

Cascade Reactions for Furan Carboxylic Acid Synthesis

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. These processes are highly efficient, minimizing waste and operational steps. Palladium-catalyzed cascade reactions are particularly effective for constructing complex heterocyclic systems. For instance, a highly efficient palladium-catalyzed cascade reaction of aryloxy-enynes with aryl halides provides rapid, regioselective access to 2,3,4-trisubstituted furans in very good yields. organic-chemistry.org While not directly yielding a carboxylic acid, these methods can produce ester-substituted furans that can be subsequently hydrolyzed. The strategic design of the starting materials in such cascades allows for the controlled assembly of the substituted furan core in a single pot.

Introduction of the 4-Fluorophenyl Moiety via Cross-Coupling Chemistry

The introduction of the 4-fluorophenyl group at the C3 position of the furan-2-carboxylic acid core is a significant challenge due to the inherent reactivity of the furan ring, where the C2 and C5 positions are more susceptible to electrophilic attack and metallation. Therefore, regioselective methods are required.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. For the synthesis of 3-aryl furans, two primary strategies exist: the direct C-H arylation of a furan ring or the coupling of a pre-halogenated furan with an organometallic reagent.

Direct C-H functionalization at the less reactive C3 position often requires the use of a directing group. A directing group temporarily coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby enabling its selective activation. For furan derivatives, functional groups at the C2 position, such as an aldehyde or a carboxylic acid derivative, can be leveraged. For example, furfural can be converted into a furfurylimine, where the imine nitrogen acts as a directing group to facilitate ruthenium- or iridium-catalyzed C3-functionalization, such as arylation or silylation. chemistryviews.orgnih.gov The resulting C3-silylated furan is a versatile intermediate that can undergo further cross-coupling reactions to introduce the desired aryl group. chemistryviews.org

A highly relevant strategy involves the use of 8-aminoquinoline (B160924) (AQ) as a directing group attached to the carboxylic acid function. In a study on benzofuran-2-carboxylic acid, the corresponding 8-AQ amide was shown to undergo efficient palladium-catalyzed C-H arylation at the adjacent C3 position with a wide range of aryl iodides. mdpi.com The 8-AQ auxiliary can subsequently be removed hydrolytically to reveal the carboxylic acid or replaced by other amines via a transamidation procedure. mdpi.com This approach provides a modular route to C3-substituted furan-2-carboxylic acid derivatives.

The Suzuki-Miyaura coupling is one of the most robust and widely used palladium-catalyzed cross-coupling reactions. youtube.com It involves the reaction of an organoboron compound (like a boronic acid) with an organic halide or triflate. To synthesize 3-(4-Fluorophenyl)furan-2-carboxylic acid via this method, the most direct approach is the coupling of a 3-halofuran-2-carboxylic acid derivative (e.g., methyl 3-bromofuran-2-carboxylate) with 4-fluorophenylboronic acid.

This reaction requires a palladium catalyst, typically in the form of Pd(0) or a Pd(II) precatalyst that is reduced in situ. A variety of phosphine (B1218219) ligands are used to stabilize the palladium center and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com The choice of base, solvent, and temperature is crucial for achieving high yields, particularly when using electronically deactivated or sterically hindered coupling partners. The presence of the fluorine atom on the boronic acid is generally well-tolerated in Suzuki-Miyaura couplings.

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
ParameterCommon Reagents/ConditionsFunction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Active catalytic species for C-C bond formation
LigandPPh₃, P(t-Bu)₃, SPhos, XPhos, dppfStabilizes catalyst, modulates reactivity
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Activates the boronic acid for transmetalation
SolventToluene, Dioxane, DMF, Acetonitrile/WaterSolubilizes reactants and catalyst
Boron Reagent4-Fluorophenylboronic acidSource of the 4-fluorophenyl group
Organic HalideMethyl 3-bromofuran-2-carboxylateFuran scaffold with a leaving group for coupling
Stille Coupling and Related Methods

The Stille coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. This method is highly effective for creating the aryl-furan bond in 3-arylfuran systems. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

In the context of synthesizing 3-(4-Fluorophenyl)furan-2-carboxylic acid, a typical Stille coupling approach would involve the reaction of a 3-halofuran-2-carboxylate, such as ethyl 3-bromofuran-2-carboxylate, with an organostannane, like (4-fluorophenyl)tributylstannane. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor.

Key Components and Conditions:

ComponentExampleRole
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the cross-coupling reaction.
Ligand XPhos, other biarylphosphinesStabilizes the palladium center and influences reactivity.
Base CsFActivates the organostannane and facilitates transmetalation.
Solvent t-BuOH, Dioxane, TolueneProvides the reaction medium.

This table presents typical components and their roles in a Stille cross-coupling reaction for the synthesis of 3-arylfuran derivatives.

Research has demonstrated the successful use of aryl mesylates and tosylates as coupling partners in Stille reactions, broadening the scope of accessible starting materials. For instance, a catalyst system comprising Pd(OAc)₂ and the biarylphosphine ligand XPhos in the presence of cesium fluoride (B91410) (CsF) in tert-butanol (B103910) has been effective for coupling various aryl and heteroaryl sulfonates with heteroarylstannanes, including furylstannanes. scispace.com While ortho-substitution on the stannane (B1208499) is generally well-tolerated, ortho-substituents on the aryl sulfonate can diminish reaction efficiency. scispace.com

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, present a valuable alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically more cost-effective than their palladium-catalyzed counterparts. In the synthesis of 3-arylfuran-2-carboxylic acids, a copper-mediated approach could involve the coupling of a 3-halofuran-2-carboxylate with an arylboronic acid or other organometallic reagent.

The scope of copper-catalyzed arylations has expanded to include a variety of substrates, including polyfluoroarenes. nih.gov The combination of a copper iodide catalyst with a phenanthroline ligand has proven effective for the arylation of C-H bonds in polyfluorinated benzenes, reacting with aryl bromides or iodides. nih.gov This methodology could potentially be adapted for the direct C-H arylation of furan-2-carboxylic acid derivatives at the 3-position.

Regioselective Synthesis of 3-Substituted Furan Systems

Control of Arylation Position on the Furan Ring

A significant challenge in the synthesis of 3-substituted furans is controlling the regioselectivity of the arylation. The furan ring has two potentially reactive C-H bonds at the C3 and C5 positions, in addition to any pre-existing functional groups. Directing the incoming aryl group specifically to the C3 position is crucial for the synthesis of the target molecule.

Recent studies have shown that the functional group at the C2 position of the furan ring can exert a strong directing effect on the regioselectivity of palladium-catalyzed direct C-H arylations. Specifically, it has been demonstrated that a secondary carboxamide group at the C2 position can direct arylation to the C3 position when cesium carbonate is used as the base in xylene as the solvent. researchgate.net In contrast, using potassium acetate (B1210297) as the base tends to favor arylation at the C5 position. researchgate.net This suggests that the choice of base is a critical parameter for controlling the regioselectivity of the reaction. While this has been explicitly shown for furan-2-carboxamides, it provides a strong indication that the carboxylate group or its ester derivative in the precursor to 3-(4-Fluorophenyl)furan-2-carboxylic acid can be leveraged to direct arylation to the desired C3 position under appropriate palladium-catalyzed conditions.

Influence of Base on Arylation Position of Furan-2-carboxamides:

BasePredominant Arylation Position
Cesium Carbonate (Cs₂CO₃)C3
Potassium Acetate (KOAc)C5

This table illustrates the directing effect of the base on the regioselectivity of palladium-catalyzed arylation of furan-2-carboxamides. researchgate.net

Strategies for Ortho- or Meta-Substitution on the Phenyl Ring

While the target compound, 3-(4-fluorophenyl)furan-2-carboxylic acid, possesses a para-substituted phenyl ring, the synthesis of analogs with ortho or meta substitution patterns requires specific strategies. The electronic and steric properties of substituents on the aryl coupling partner can significantly influence the outcome of cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the electronic nature of the substituent on the aryl halide can affect the rate of oxidative addition, a key step in the catalytic cycle. Generally, electron-withdrawing groups can facilitate this step, while electron-donating groups may slow it down. Steric hindrance from ortho-substituents on the aryl partner can also impede the reaction by hindering the approach of the palladium catalyst.

For the synthesis of ortho- or meta-substituted 3-phenylfuran (B80758) derivatives, the corresponding ortho- or meta-substituted aryl halides or organometallic reagents would be employed in the cross-coupling reactions described above. For example, to synthesize 3-(2-fluorophenyl)furan-2-carboxylic acid, one would use a 2-fluorophenyl-containing coupling partner. The success of these reactions would depend on the optimization of the catalytic system to overcome any steric or electronic challenges posed by the substituent's position.

Carboxylic Acid Group Formation and Manipulation

Hydrolysis of Ester Precursors

The final step in the synthesis of 3-(4-Fluorophenyl)furan-2-carboxylic acid often involves the hydrolysis of a precursor ester, such as ethyl 3-(4-fluorophenyl)furan-2-carboxylate. This transformation is typically achieved through saponification, which involves treating the ester with a base in an aqueous or mixed aqueous-organic solvent system.

Commonly used bases for ester hydrolysis include lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). Lithium hydroxide is frequently employed due to its high reactivity and the often-straightforward work-up procedures to isolate the resulting carboxylic acid. sciforum.netresearchgate.net The reaction is typically carried out in a mixture of water and a water-miscible organic solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF) to ensure the solubility of the ester substrate. sciforum.netresearchgate.net

The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group to form the carboxylate salt. A subsequent acidic workup is necessary to protonate the carboxylate and yield the final carboxylic acid product. The efficiency of the hydrolysis can be influenced by factors such as steric hindrance around the ester group and the electronic properties of the furan and phenyl rings.

Common Conditions for Ester Hydrolysis:

ReagentSolvent SystemTypical Conditions
LiOHWater/Methanol or Water/THFRoom temperature to gentle heating
NaOHWater/EthanolRoom temperature to reflux
KOHWater/EthanolRoom temperature to reflux

This table summarizes common reagents and conditions for the hydrolysis of ester precursors to carboxylic acids.

Oxidation Reactions for Carboxylic Acid Formation

A common and effective strategy for synthesizing furan-2-carboxylic acids involves the oxidation of a precursor molecule, typically a 2-substituted furan derivative such as a furan-2-carbaldehyde or a 2-furylcarbinol. orgsyn.org This approach is advantageous as the furan ring is generally stable to many oxidizing agents, allowing for selective conversion of the substituent at the C2 position.

The oxidation of furfural (furan-2-carbaldehyde) is a well-established method for producing 2-furancarboxylic acid (also known as 2-furoic acid). orgsyn.org Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (KMnO4) is a powerful oxidant that can efficiently convert the aldehyde group to a carboxylic acid. springernature.com The reaction is typically performed in an aqueous solution, and the permanganate is reduced to manganese dioxide (MnO2) in the process. Another classical reagent is potassium dichromate in an acidic medium. orgsyn.org

These oxidation reactions are versatile and can be applied to more complex substrates, such as furan derivatives bearing aryl groups. In the context of synthesizing 3-(4-Fluorophenyl)furan-2-carboxylic acid, a logical precursor would be 3-(4-fluorophenyl)furan-2-carbaldehyde. The oxidation of this aldehyde would yield the desired carboxylic acid. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid potential side reactions or degradation of the furan ring. researchgate.net

Oxidizing AgentPrecursorProductTypical ConditionsRef.
Potassium Permanganate (KMnO₄)Furan-2-carbaldehydeFuran-2-carboxylic acidAqueous solution orgsyn.orgspringernature.com
Potassium Dichromate (K₂Cr₂O₇)Furan-2-carbaldehydeFuran-2-carboxylic acidAcidic medium (e.g., H₂SO₄) orgsyn.org
Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)5-Aryl-furan-2-carbaldehyde5-Aryl-furan-2-carboxylic acidNot specified researchgate.net

Carboxylation Reactions (e.g., using carbon dioxide)

Direct carboxylation of a furan ring is a powerful technique that involves the introduction of a carboxyl group (-COOH) onto the molecule, often by using carbon dioxide (CO₂) as the carboxylating agent. This method is highly atom-economical. A prominent approach involves the deprotonation of the furan ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with CO₂.

For the synthesis of furan-2,5-dicarboxylic acid (FDCA), a related compound, furan-2-carboxylic acid can be used as a starting material. arkat-usa.org In a reported procedure, furan-2-carboxylic acid is treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to selectively deprotonate the C5 position. The resulting lithiated species is then reacted with solid carbon dioxide (dry ice) to introduce the second carboxyl group, affording FDCA in good yield after an acidic workup. arkat-usa.org This regioselective reaction demonstrates the feasibility of introducing a carboxyl group at a specific C-H bond on the furan ring.

Another strategy is the carbonate-promoted C-H carboxylation, which can convert 2-furoic acid into FDCA by heating alkali furan-2-carboxylate (B1237412) salts with alkali carbonates under a CO₂ atmosphere. researchgate.net This method avoids the need for strong organometallic bases and solvents. More recently, electrochemical approaches have been developed where a halogenated furan derivative (e.g., methyl 5-bromo-2-furancarboxylate) is electrochemically reduced in the presence of CO₂ to substitute the bromine atom with a carboxyl group. acs.org

Applying this logic to the synthesis of 3-(4-Fluorophenyl)furan-2-carboxylic acid, a potential route could involve the carboxylation of 3-(4-fluorophenyl)furan. This would require selective deprotonation at the C2 position, followed by reaction with CO₂. The directing effect of the existing 3-aryl substituent would be a critical factor in determining the regioselectivity of the deprotonation step.

Carboxylation MethodSubstrateReagentsProductYieldRef.
Lithiation-CarboxylationFuran-2-carboxylic acid1) LDA, THF, -78 °C; 2) CO₂Furan-2,5-dicarboxylic acid73% arkat-usa.org
Carbonate-Promoted C-H Carboxylation2-Furoic acidAlkali Carbonate, CO₂ (heat)Furan-2,5-dicarboxylic acidN/A researchgate.net
Electrochemical CarboxylationMethyl 5-bromo-2-furancarboxylateCO₂, Electrochemical cellDimethyl furan-2,5-dicarboxylateN/A acs.org

Multi-component Reactions in Furan Carboxylic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular complexity.

Several MCRs have been developed for the synthesis of highly substituted furans. researchgate.net While not explicitly forming a carboxylic acid in one step, these reactions can assemble a furan ring with substituents that can be easily converted to a carboxyl group, such as an ester or a cyano group. For example, a one-pot approach for synthesizing furan-2(5H)-one derivatives involves the tandem multicomponent reaction of an enaminone, an arylglyoxal, and Meldrum's acid. researchgate.net Although this yields a furanone, variations of MCRs can lead directly to furan structures.

A general approach to condensed furylacetic acids utilizes an MCR between a hydroxyl derivative, an arylglyoxal, and Meldrum's acid. researchgate.net This highlights the potential of MCRs to create furan rings with functional groups suitable for further elaboration. The synthesis of polysubstituted furan-2,4-dicarboxylates has been achieved through the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride, demonstrating the power of MCRs to build densely functionalized furan systems.

To synthesize a target like 3-(4-Fluorophenyl)furan-2-carboxylic acid via an MCR, one could envision a strategy combining a 4-fluorophenyl-containing building block, a component that provides the C2 and C3 atoms of the furan, and a third reactant that installs a precursor to the carboxylic acid at the C2 position. The development of such a specific MCR would represent a highly convergent and efficient approach to this class of compounds.

Reaction TypeComponentsResulting StructureKey FeatureRef.
Tandem MCR3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, Meldrum's acidFuran-2(5H)-one derivativeSimultaneous formation of chromenone and furanone rings researchgate.net
Telescoped MCR8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acidFormation of a furylacetic acid moiety researchgate.net

Elucidation of Reaction Mechanisms and Chemical Reactivity

Mechanistic Pathways of Key Synthetic Steps

The synthesis of 3-(4-Fluorophenyl)furan-2-carboxylic acid involves the strategic formation of the furan (B31954) ring, the introduction of the aryl substituent, and potential modifications of the carboxylic acid group. Each of these transformations proceeds through distinct and well-studied mechanistic pathways.

The construction of the substituted furan core can be achieved through several classical methods, most notably the Paal-Knorr and Feist-Bénary syntheses.

The Paal-Knorr furan synthesis is a prominent method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org The mechanism is initiated by the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent elimination of a water molecule under acidic conditions yields the aromatic furan ring. wikipedia.org The substituents on the final furan product are determined by the structure of the initial 1,4-dicarbonyl precursor.

Another versatile route is the Feist-Bénary furan synthesis , which proceeds by reacting an α-haloketone with the enolate of a β-dicarbonyl compound under basic conditions. researchgate.netyoutube.com The reaction begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile in an SN2 reaction with the α-haloketone. The resulting 1,4-dicarbonyl intermediate can then undergo an acid-catalyzed cyclization, similar to the Paal-Knorr mechanism, to furnish the substituted furan. researchgate.net The use of a β-keto ester in this synthesis directly installs the carboxylic acid functionality (as an ester) onto the furan ring.

The introduction of the 4-fluorophenyl group at the C3 position of the furan ring is typically accomplished via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method for this type of C-C bond formation. mdpi.comwikipedia.org

The catalytic cycle of the Suzuki-Miyaura coupling involves three key mechanistic steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (e.g., a 3-halofuran-2-carboxylate derivative) to a palladium(0) complex. This step forms an organopalladium(II) intermediate. libretexts.org

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., 4-fluorophenylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron compound to form a more nucleophilic "ate" complex, facilitating the transfer of the aryl group to the palladium center. wikipedia.orglibretexts.orgorganic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This forms the new carbon-carbon bond in the product, 3-(4-fluorophenyl)furan-2-carboxylic acid, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

Other palladium-catalyzed reactions, such as the Stille coupling (using organotin reagents), can also be employed and follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

StepDescriptionKey Intermediates
Oxidative AdditionThe active Pd(0) catalyst inserts into the carbon-halide bond of the furan substrate. The oxidation state of palladium changes from 0 to +2.Organopalladium(II) complex
TransmetalationThe 4-fluorophenyl group is transferred from the base-activated boronic acid to the Pd(II) center, displacing the halide.Di-organopalladium(II) complex
Reductive EliminationThe coupled product is expelled from the palladium complex, forming the C-C bond and regenerating the Pd(0) catalyst. The oxidation state of palladium returns to 0.Pd(0) catalyst

The carboxylic acid group of 3-(4-fluorophenyl)furan-2-carboxylic acid can be readily converted into various derivatives, such as esters and amides, through well-established mechanistic pathways.

Esterification , particularly the Fischer esterification, is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol. masterorganicchemistry.com The mechanism proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The final deprotonation of the carbonyl oxygen yields the ester product and regenerates the acid catalyst. masterorganicchemistry.comgoogleapis.comgoogle.com

Amidation can be achieved through several methods. Direct thermal amidation involves heating the carboxylic acid with an amine, where an initial acid-base reaction forms an ammonium (B1175870) carboxylate salt. At elevated temperatures, this salt dehydrates to form the amide bond. mdpi.comresearchgate.net A more common laboratory method involves a two-step process:

Activation: The carboxylic acid is first converted into a more reactive acyl derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride then readily reacts with an amine (a nucleophile). The mechanism involves the nucleophilic attack of the amine on the acyl chloride carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen, yields the final amide. youtube.comyoutube.com

Reactivity Profile of the Furan Heterocycle in the Compound

The furan ring is an electron-rich aromatic system, which dictates its characteristic reactivity, primarily towards electrophiles. The substituents at the C2 and C3 positions significantly influence this reactivity.

Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. chemicalbook.com The substitution pattern is governed by the ability of the heteroatom to stabilize the cationic intermediate (the arenium ion).

Regioselectivity: For an unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (α-positions). This is because attack at these positions allows the positive charge of the intermediate to be delocalized over three atoms, including the oxygen, resulting in three resonance structures. In contrast, attack at the C3 or C4 positions (β-positions) results in an intermediate with only two resonance structures and is therefore less stable. chemicalbook.comonlineorganicchemistrytutor.com

In 3-(4-fluorophenyl)furan-2-carboxylic acid, the C2 and C3 positions are blocked. The remaining positions for substitution are C4 and C5. The carboxylic acid group at C2 is an electron-withdrawing, deactivating group, which reduces the reactivity of the entire ring but primarily directs incoming electrophiles away from the adjacent C3 and C5 positions. Conversely, the 4-fluorophenyl group at C3 has a more complex electronic effect. Despite these influences, the inherent preference for α-substitution in furans strongly suggests that electrophilic attack will occur predominantly at the C5 position .

ReactionTypical ReagentsPredicted Major ProductMechanistic Rationale
HalogenationBr₂ in dioxane, NBS5-Bromo-3-(4-fluorophenyl)furan-2-carboxylic acidAttack of the electrophile (e.g., Br⁺) occurs at the electron-rich C5 position, favored by resonance stabilization of the intermediate.
NitrationAcetyl nitrate (B79036) (HNO₃/Ac₂O)3-(4-Fluorophenyl)-5-nitrofuran-2-carboxylic acidMilder nitrating agents are required to prevent ring degradation. The nitronium ion (NO₂⁺) adds to the C5 position.
Friedel-Crafts AcylationAc₂O, SnCl₄ or BF₃·OEt₂5-Acetyl-3-(4-fluorophenyl)furan-2-carboxylic acidLewis acid catalysis generates an acylium ion (R-C≡O⁺) which attacks the C5 position. Stronger Lewis acids can cause polymerization.

The electron-rich nature of the furan ring makes it generally unreactive towards nucleophiles unless activated by potent electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) is not a typical reaction pathway for this compound in the absence of a suitable leaving group at an activated position.

However, the furan ring can undergo ring-opening reactions under specific, often harsh, conditions:

Acid-Catalyzed Ring Opening: In the presence of strong aqueous acid, the furan ring can be protonated. This leads to a loss of aromaticity and subsequent nucleophilic attack by water, ultimately causing hydrolysis and cleavage of the ring to form a 1,4-dicarbonyl compound. This process is essentially the reverse of the Paal-Knorr synthesis.

Oxidative Ring Opening: Powerful oxidizing agents can cleave the furan ring. For example, ozonolysis results in the fragmentation of the double bonds within the ring. youtube.com

Metal-Catalyzed Ring Opening: Certain transition metal catalysts, such as those based on nickel or cobalt, can induce ring-opening of furans and their derivatives, often through insertion into a C-O or C-H bond followed by β-elimination steps. acs.orgnih.gov These reactions can provide synthetic routes to functionalized acyclic compounds.

Cycloaddition Chemistry of the Furan System

The furan ring, a five-membered aromatic heterocycle, can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. nih.gov This reactivity is a consequence of the furan's ability to overcome its aromatic stabilization energy to form a bicyclic adduct. nih.gov The aromatic character of furans makes them relatively unreactive in these reactions, often leading to reversible cycloadditions. nih.gov

The viability and outcome of Diels-Alder reactions involving furan derivatives are influenced by both thermodynamic and kinetic factors. nih.gov The reaction typically proceeds via a normal-electron-demand pathway, where the highest occupied molecular orbital (HOMO) of the furan diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov The presence of substituents on the furan ring can significantly impact the reaction's feasibility and stereoselectivity. Electron-withdrawing groups can influence the natural flow of electrons, potentially favoring the reaction. nih.gov Microwave-enhanced Diels-Alder reactions of furan and its derivatives with acetylenic dienophiles have been shown to produce substituted furans in high yields within minutes. mdpi.org

For 3-(4-fluorophenyl)furan-2-carboxylic acid, the 4-fluorophenyl group at the 3-position and the carboxylic acid group at the 2-position, both being electron-withdrawing, would be expected to influence the electronic properties of the furan ring and, consequently, its reactivity in cycloaddition reactions. The diastereoselectivity of Diels-Alder reactions with furan derivatives can be complex and is dependent on the specific structures of both the diene and the dienophile. nih.govrsc.org

Reactivity of the 4-Fluorophenyl Substituent

The 4-fluorophenyl group is a common moiety in organic chemistry, and its reactivity is significantly modulated by the presence of the fluorine atom. ontosight.ai

The presence of fluorine can stabilize the aromatic ring, leading to increased thermal stability and resistance to certain addition reactions. nih.gov This stabilization arises from the contribution of fluorine's π-orbitals to the aromatic system. nih.gov

Despite the deactivating inductive effect, the 4-fluorophenyl group can undergo nucleophilic aromatic substitution (SNA r). wikipedia.orglibretexts.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate Meisenheimer complex formed during the reaction. wikipedia.org The fluorine atom itself can act as a leaving group in these reactions. masterorganicchemistry.com In fact, in nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

The high electronegativity of fluorine makes the attached carbon atom more electrophilic, thus more susceptible to nucleophilic attack. ontosight.aiyoutube.com Therefore, the fluorine atom on the phenyl ring of 3-(4-fluorophenyl)furan-2-carboxylic acid could potentially be displaced by a strong nucleophile under appropriate conditions.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of chemical transformations.

The acidity of the carboxylic acid allows it to readily undergo deprotonation in the presence of a base to form a carboxylate salt. This property is fundamental to many of its reactions and influences its solubility in aqueous solutions.

The carboxylic acid group can be converted into more reactive derivatives, such as acyl chlorides, which are valuable intermediates in organic synthesis. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common reagents used for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukresearchgate.netgoogle.com

The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk The conversion of carboxylic acids to their corresponding acid chlorides can also be achieved using other reagents under specific conditions. organic-chemistry.org For instance, phenyl-substituted furoic acids have been converted to their corresponding acid chlorides by refluxing in thionyl chloride. sci-hub.se This activated acyl chloride can then be used in a variety of subsequent reactions, such as esterification or amidation, to introduce new functional groups into the molecule. researchgate.net

Catalytic Transformations of 3-(4-Fluorophenyl)furan-2-carboxylic acid Remain a Niche Area of Study

Despite the importance of furan derivatives in medicinal chemistry and materials science, dedicated research into the catalytic transformations of 3-(4-fluorophenyl)furan-2-carboxylic acid is not extensively documented in publicly available scientific literature. While numerous studies detail the catalytic reactions of furan and carboxylic acid moieties in general, specific data, including detailed reaction mechanisms and research findings for this particular substituted furan, are scarce.

Catalytic processes are fundamental in organic synthesis, offering efficient and selective pathways to modify molecular structures. For a molecule like 3-(4-fluorophenyl)furan-2-carboxylic acid, several types of catalytic transformations could theoretically be explored, drawing parallels from research on related compounds. These potential reactions include, but are not limited to, decarboxylation, cross-coupling reactions, esterification, and amidation. However, it is crucial to note that the following discussions are based on general principles of reactivity for similar functional groups and not on specific experimental results for 3-(4-fluorophenyl)furan-2-carboxylic acid.

Catalytic Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from heteroaromatic rings is a known transformation, often facilitated by metal catalysts. For instance, silver and copper catalysts have been shown to be effective in the decarboxylation of various aryl carboxylic acids. rsc.orgorganic-chemistry.org The proposed mechanism for these reactions typically involves the formation of a metal-carboxylate complex, followed by the expulsion of carbon dioxide and subsequent protodemetallation to yield the decarboxylated product and regenerate the catalyst. rsc.org The efficiency and mechanism of such a reaction for 3-(4-fluorophenyl)furan-2-carboxylic acid would be speculative without direct experimental evidence.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used to form carbon-carbon and carbon-heteroatom bonds. In the context of furan derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for creating biaryl structures. ysu.amnih.gov These reactions typically involve the coupling of a halide or triflate with a boronic acid. While the carboxylic acid group itself is not the typical coupling partner in its free form, it can be converted to a suitable functional group for cross-coupling. Alternatively, decarbonylative coupling reactions of carboxylic acid derivatives, such as pyridyl esters, with terminal alkynes have been reported. rsc.orgrsc.org The applicability of these methods to 3-(4-fluorophenyl)furan-2-carboxylic acid would require empirical investigation.

Catalytic Esterification and Amidation: The direct formation of esters and amides from carboxylic acids using catalysts is an area of significant interest due to the generation of water as the only byproduct. catalyticamidation.info Various catalysts, including those based on boron, have been developed for these transformations. catalyticamidation.infomdpi.comucl.ac.ukresearchgate.net The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid through the formation of a complex with the boron catalyst, facilitating nucleophilic attack by the amine. catalyticamidation.info Similarly, catalytic esterification of furan-2,5-dicarboxylic acid has been explored, though often under specific conditions such as in a carbon dioxide atmosphere. google.com

Other Potential Catalytic Transformations: Rhodium-catalyzed reactions are known to convert furans into other heterocyclic structures like pyrroles. nih.gov Copper-catalyzed multicomponent reactions have also been developed for the functionalization of various organic molecules, including those containing carboxylic acid moieties. nih.govnih.gov

Derivatization and Structural Modification Strategies for Enhanced Academic Research

Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group into an ester is a fundamental derivatization strategy. Esterification can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

A primary method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comchemguide.co.uk This equilibrium-driven reaction typically employs an excess of the alcohol reactant and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to drive the reaction toward the ester product. masterorganicchemistry.com The removal of water as it is formed, often using a Dean-Stark apparatus, can also be employed to achieve high yields. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)

Alternative methods for synthesizing esters from carboxylic acids include reaction with acyl chlorides or acid anhydrides. chemguide.co.uk For 3-(4-fluorophenyl)furan-2-carboxylic acid, this would first involve conversion to the more reactive 3-(4-fluorophenyl)furan-2-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react readily with a wide range of alcohols to form the corresponding esters under milder conditions than Fischer esterification. google.com

The selection of the alcohol component (R'-OH) allows for the introduction of diverse functionalities. Simple alkyl alcohols (e.g., methanol, ethanol) can be used to produce methyl or ethyl esters, while more complex alcohols can introduce additional chemical features.

Table 1: Examples of Potential Ester Derivatives and Corresponding Alcohols

Alcohol (R'-OH) Resulting Ester Derivative Potential Feature Introduced
Methanol Methyl 3-(4-fluorophenyl)furan-2-carboxylate Increased lipophilicity (relative to acid)
Ethanol Ethyl 3-(4-fluorophenyl)furan-2-carboxylate Further increased lipophilicity
2-Propanol Isopropyl 3-(4-fluorophenyl)furan-2-carboxylate Bulky steric group

Amidation Reactions to Form Novel Furan (B31954) Carboxamides

Amidation, the formation of an amide bond, is another critical derivatization of the carboxylic acid group. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This modification replaces the hydroxyl group of the carboxylic acid with a substituted or unsubstituted amino group.

The most common method for amide synthesis involves activating the carboxylic acid. researchgate.net This can be achieved by converting the carboxylic acid to an acyl chloride, as described for esterification, followed by reaction with a primary or secondary amine. google.com Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation directly from the carboxylic acid and an amine under mild conditions. researchgate.net These reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxyl group to form a reactive intermediate that is readily attacked by the amine. researchgate.netnih.gov

The versatility of this reaction is demonstrated by the wide array of commercially available amines, allowing for the introduction of various substituents. For instance, reacting 3-(4-fluorophenyl)furan-2-carboxylic acid with different anilines or aliphatic amines can generate a library of novel furan carboxamides for screening purposes. mdpi.comresearchgate.net

Table 2: Representative Coupling Reagents and Amines for Amide Synthesis

Coupling Reagent Amine Reactant Resulting Amide Product
SOCl₂ (via acyl chloride) Aniline N-phenyl-3-(4-fluorophenyl)furan-2-carboxamide
EDC/HOBt 4-Bromoaniline N-(4-bromophenyl)-3-(4-fluorophenyl)furan-2-carboxamide
DCC 3-Aminopyridine N-(pyridin-3-yl)-3-(4-fluorophenyl)furan-2-carboxamide

Synthesis of Hydrazide and Other Related Derivatives

Further derivatization of the carboxylic acid moiety can lead to the formation of hydrazides, which are valuable intermediates for synthesizing more complex heterocyclic structures like pyrazoles and triazoles. nih.gov Furoic acid hydrazides are often synthesized by reacting the corresponding ester (e.g., methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. ontosight.ai

Once the 3-(4-fluorophenyl)furan-2-carbohydrazide is formed, its terminal amino group can be reacted with various electrophiles. For example, condensation with aldehydes or ketones yields hydrazone derivatives. nih.gov These hydrazide-hydrazones are themselves a class of compounds with significant research interest. Furthermore, acylhydrazones, formed by reacting the hydrazide with another carboxylic acid or its derivative, are also explored for their biological potential. mdpi.com

Reaction Pathway for Hydrazide and Hydrazone Formation

Esterification: 3-(4-Fluorophenyl)furan-2-carboxylic acid → Methyl 3-(4-fluorophenyl)furan-2-carboxylate

Hydrazinolysis: Methyl 3-(4-fluorophenyl)furan-2-carboxylate + N₂H₄ → 3-(4-Fluorophenyl)furan-2-carbohydrazide

Condensation: 3-(4-Fluorophenyl)furan-2-carbohydrazide + R-CHO → 3-(4-Fluorophenyl)-N'-(arylidene)furan-2-carbohydrazide (Hydrazone)

This synthetic flexibility allows for the creation of a diverse range of derivatives from a single carboxylic acid precursor.

Modification of the Furan Ring System

The direct introduction of new substituents onto an existing furan ring can be challenging due to regioselectivity issues. Electrophilic substitution reactions, such as nitration or halogenation, and lithiation followed by quenching with an electrophile, tend to occur preferentially at the C-5 position (alpha to the oxygen), which is the most activated site. clockss.org In the case of 3-(4-fluorophenyl)furan-2-carboxylic acid, the C-5 position is unsubstituted and would be the most likely site for electrophilic attack. The substituent at C-2 (carboxyl) and C-3 (phenyl) would direct incoming electrophiles, but the inherent reactivity of the C-5 position often dominates. Synthesizing polysubstituted furans often relies on constructing the ring from acyclic precursors that already contain the desired substitution pattern. organic-chemistry.org

Annelation, or annulation, is a process where a new ring is fused to an existing one. wikipedia.org Investigating annelation reactions on the furan ring of 3-(4-fluorophenyl)furan-2-carboxylic acid or its derivatives could lead to novel polycyclic aromatic systems, such as benzofurans. crossref.org These reactions typically involve building a new carbocyclic or heterocyclic ring across two adjacent atoms of the furan ring. Methodologies for furan annelation can include cycloaddition reactions or intramolecular cyclizations of appropriately substituted furan derivatives. clockss.orgresearchgate.net For instance, a derivative with a reactive side chain at the C-3 or C-4 position could be synthesized and then induced to cyclize, forming a fused ring system.

Alterations to the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the C-3 position is another key site for structural modification. The fluorine atom can be replaced, or other substituents can be introduced onto the phenyl ring to probe electronic and steric effects.

A powerful strategy for modifying this moiety is through cross-coupling reactions. For example, if an analogue such as 3-(4-bromophenyl)furan-2-carboxylic acid were synthesized, the bromine atom could serve as a handle for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, allows for the introduction of a wide range of aryl or heteroaryl groups by reacting the bromo-derivative with a suitable boronic acid. mdpi.comresearchgate.net This would generate a library of biaryl compounds.

Other potential modifications include:

Nucleophilic Aromatic Substitution (SNAr): Replacing the fluorine atom with other nucleophiles, although this often requires harsh conditions or additional activating groups on the ring.

Synthesis from Alternative Precursors: A more practical approach involves synthesizing analogues from the ground up using different starting materials, for example, using 4-chlorophenylboronic acid or 4-methylphenylboronic acid in the initial ring-forming reaction instead of 4-fluorophenylboronic acid. This allows for the systematic variation of the substituent at the para-position of the phenyl ring.

Table 3: Compound Names Mentioned

Compound Name
3-(4-Fluorophenyl)furan-2-carboxylic acid
Sulfuric acid
Tosic acid
3-(4-Fluorophenyl)furan-2-carbonyl chloride
Thionyl chloride
Oxalyl chloride
Methanol
Ethanol
2-Propanol
2-(Dimethylamino)ethanol
Methyl 3-(4-fluorophenyl)furan-2-carboxylate
Ethyl 3-(4-fluorophenyl)furan-2-carboxylate
Isopropyl 3-(4-fluorophenyl)furan-2-carboxylate
2-(Dimethylamino)ethyl 3-(4-fluorophenyl)furan-2-carboxylate
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Dicyclohexylcarbodiimide (DCC)
Aniline
4-Bromoaniline
3-Aminopyridine
Benzylamine
N-phenyl-3-(4-fluorophenyl)furan-2-carboxamide
N-(4-bromophenyl)-3-(4-fluorophenyl)furan-2-carboxamide
N-(pyridin-3-yl)-3-(4-fluorophenyl)furan-2-carboxamide
N-benzyl-3-(4-fluorophenyl)furan-2-carboxamide
Hydrazine hydrate
3-(4-Fluorophenyl)furan-2-carbohydrazide
3-(4-Fluorophenyl)-N'-(arylidene)furan-2-carbohydrazide
3-(4-Bromophenyl)furan-2-carboxylic acid
4-Chlorophenylboronic acid
4-Methylphenylboronic acid

Variations in Halogen Position (e.g., 2-Fluoro, 3-Fluoro, 4-Fluoro)

The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and biological activity of the molecule. While the parent compound features a fluorine at the 4-position, analogs with fluorine at the 2- or 3-position are of considerable interest for comparative studies. The synthesis of these positional isomers would likely follow a similar synthetic route to the parent compound, with the key difference being the selection of the starting boronic acid or corresponding aryl halide in a Suzuki or other cross-coupling reaction.

For instance, the synthesis of 3-(2-fluorophenyl)furan-2-carboxylic acid and 3-(3-fluorophenyl)furan-2-carboxylic acid could be envisioned through the coupling of a suitable furan-3-ylboronic acid ester with 1-bromo-2-fluorobenzene (B92463) or 1-bromo-3-fluorobenzene, respectively, followed by carboxylation at the 2-position of the furan ring. Alternatively, a Negishi coupling using an organozinc reagent could be employed. The variation in the fluorine position is expected to alter the dihedral angle between the phenyl and furan rings, which in turn can affect receptor binding or other molecular interactions.

Table 1: Comparison of Potential Halogen Positional Isomers

Compound NamePotential Synthetic Precursor (Aryl Halide)Expected Electronic Effect
3-(2-Fluorophenyl)furan-2-carboxylic acid1-Bromo-2-fluorobenzeneStrong inductive effect, potential for intramolecular hydrogen bonding
3-(3-Fluorophenyl)furan-2-carboxylic acid1-Bromo-3-fluorobenzeneInductive and mesomeric effects influencing ring electronics
3-(4-Fluorophenyl)furan-2-carboxylic acid1-Bromo-4-fluorobenzenePrimarily inductive effect from the para position

Introduction of Other Substituents on the Phenyl Ring (e.g., Chloro, Nitro, Cyano)

The introduction of substituents other than fluorine onto the phenyl ring allows for a systematic investigation of the impact of electronic and steric effects on the molecule's properties. Chloro, nitro, and cyano groups are particularly useful for probing these effects due to their distinct electronic-donating or -withdrawing characteristics.

The synthesis of these derivatives would again likely rely on cross-coupling reactions using appropriately substituted phenylboronic acids or aryl halides. For example, 3-(4-chlorophenyl)furan-2-carboxylic acid could be synthesized from 4-chlorophenylboronic acid. Similarly, the nitro and cyano analogs could be prepared from 4-nitrophenylboronic acid and 4-cyanophenylboronic acid, respectively.

The presence of a chloro group introduces both inductive and weak resonance effects. A nitro group, being strongly electron-withdrawing, would significantly alter the electron density of the phenyl ring and could be a precursor for the synthesis of an amino group via reduction. A cyano group is also strongly electron-withdrawing and can participate in various chemical transformations.

Table 2: Phenyl-Substituted Derivatives and Their Potential Synthetic Precursors

SubstituentCompound NamePotential Synthetic Precursor (Boronic Acid)Key Electronic Effect
Chloro3-(4-Chlorophenyl)furan-2-carboxylic acid4-Chlorophenylboronic acidElectron-withdrawing (inductive), weakly deactivating
Nitro3-(4-Nitrophenyl)furan-2-carboxylic acid4-Nitrophenylboronic acidStrongly electron-withdrawing (inductive and resonance)
Cyano3-(4-Cyanophenyl)furan-2-carboxylic acid4-Cyanophenylboronic acidStrongly electron-withdrawing (inductive and resonance)

Replacement of Phenyl with Other Aromatic/Heteroaromatic Systems

Replacing the 4-fluorophenyl group with other aromatic or heteroaromatic systems can dramatically alter the steric and electronic profile of the molecule, potentially leading to new biological activities or material properties. Heteroaromatic rings, in particular, can introduce additional sites for hydrogen bonding and other non-covalent interactions.

Synthetic strategies to achieve these modifications would involve the use of heteroarylboronic acids or halides in cross-coupling reactions. For example, coupling with pyridine-4-boronic acid, thiophene-2-boronic acid, or a protected pyrrole-2-boronic acid could yield the corresponding heteroaromatic analogs. The choice of the heteroaromatic ring and its point of attachment would be guided by the specific research objectives.

Table 3: Potential Aromatic and Heteroaromatic Analogs

Aromatic/Heteroaromatic SystemExample Compound NamePotential Synthetic Precursor
Pyridine3-(Pyridin-4-yl)furan-2-carboxylic acid4-Bromopyridine or Pyridine-4-boronic acid
Thiophene3-(Thiophen-2-yl)furan-2-carboxylic acid2-Bromothiophene or Thiophene-2-boronic acid
Pyrrole3-(1H-Pyrrol-2-yl)furan-2-carboxylic acid2-Bromo-1H-pyrrole (N-protected) or 1H-Pyrrole-2-boronic acid (N-protected)

Synthesis of Spirocyclic and Bicyclic Derivatives Containing the Furan Carboxylic Acid Motif

The construction of spirocyclic and bicyclic systems from the 3-(4-fluorophenyl)furan-2-carboxylic acid scaffold represents a more advanced derivatization strategy, leading to conformationally constrained molecules with unique three-dimensional shapes. Such derivatives are of great interest in medicinal chemistry as they can offer enhanced selectivity and potency for biological targets.

One potential approach to spirocyclic derivatives could involve an intramolecular cyclization reaction. For instance, if a suitable functional group is introduced on the phenyl ring or at the 4- or 5-position of the furan ring, it could react with the carboxylic acid moiety or another introduced functional group to form a spirocenter.

The synthesis of bicyclic derivatives could be achieved through various cycloaddition reactions. The furan ring itself can act as a diene in Diels-Alder reactions, which, upon reaction with a suitable dienophile, would yield a bicyclic adduct. The carboxylic acid group could then be further manipulated. For example, a Diels-Alder reaction of a 3-(4-fluorophenyl)furan-2-carboxylate ester with maleimide (B117702) would lead to a 7-oxabicyclo[2.2.1]heptene derivative. Subsequent chemical transformations could then be used to construct more complex bicyclic systems.

Another strategy could involve intramolecular Heck or other cyclization reactions, where a tethered functional group on the furan or phenyl ring reacts to form a new ring fused to the initial scaffold. These advanced synthetic strategies open up a vast chemical space for the exploration of novel furan-based compounds.

Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural verification of 3-(4-Fluorophenyl)furan-2-carboxylic acid. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the precise connectivity of the furan (B31954) ring, the carboxylic acid group, and the 4-fluorophenyl substituent.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the protons on the furan ring, the protons on the phenyl ring, and the acidic proton of the carboxyl group.

The furan ring contains two protons, H4 and H5. These protons are adjacent and are expected to show coupling to each other, appearing as doublets. The protons of the 4-fluorophenyl group are in a chemically symmetric environment and are anticipated to appear as two distinct signals, each integrating to two protons. Due to coupling with each other and with the fluorine atom, these signals typically manifest as complex multiplets, often approximated as doublets of doublets or triplets. The carboxylic acid proton usually appears as a broad singlet, with a chemical shift that can vary depending on the solvent and sample concentration.

Table 1: Predicted ¹H NMR Spectral Data for 3-(4-Fluorophenyl)furan-2-carboxylic acid

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0 Broad Singlet 1H -COOH
~7.6 - 7.8 Multiplet 2H Phenyl H2', H6'
~7.5 - 7.6 Doublet 1H Furan H5
~7.1 - 7.3 Multiplet 2H Phenyl H3', H5'

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The structure of 3-(4-Fluorophenyl)furan-2-carboxylic acid contains 11 carbon atoms, and due to the molecule's asymmetry, 11 distinct signals are expected.

Key signals include the carbonyl carbon of the carboxylic acid, typically found in the 160-170 ppm range. The carbons of the furan and phenyl rings appear in the aromatic region (approximately 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. Other carbons in the phenyl ring will show smaller, multi-bond couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(4-Fluorophenyl)furan-2-carboxylic acid

Predicted Chemical Shift (δ, ppm) Assignment Expected C-F Coupling
~162 C=O (Carboxylic Acid) -
~163 C4' (C-F) Large ¹JCF
~148 C2 (Furan) -
~145 C5 (Furan) -
~130 C2', C6' (Phenyl) Small ³JCF
~128 C1' (Phenyl, ipso) Small ²JCF
~125 C3 (Furan) -
~116 C3', C5' (Phenyl) Small ²JCF

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since there is only one fluorine atom in 3-(4-Fluorophenyl)furan-2-carboxylic acid, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a multiplet, likely a triplet of triplets or a doublet of doublets, due to coupling with the two ortho-protons (H3' and H5') on the phenyl ring. The chemical shift of this signal provides confirmation of the electronic environment of the fluorine atom.

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu A COSY spectrum would show a cross-peak between the signals for H4 and H5 of the furan ring, confirming their adjacency. It would also show correlations between the coupled protons within the 4-fluorophenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This would definitively link the H4 signal to the C4 signal, H5 to C5, and the phenyl protons to their respective carbons (H2'/H6' to C2'/C6' and H3'/H5' to C3'/C5').

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds away. youtube.com The HMBC spectrum is essential for establishing the connectivity between the different parts of the molecule. Key expected correlations would include:

The phenyl protons (H2'/H6') showing a correlation to the C3 carbon of the furan ring, confirming the link between the two rings.

The furan proton H4 showing correlations to the carboxylic carbon (C=O) and the furan carbons C2, C3, and C5.

The furan proton H5 showing correlations to furan carbons C3 and C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov For 3-(4-Fluorophenyl)furan-2-carboxylic acid (molecular formula C₁₁H₇FO₃), the calculated monoisotopic mass is 206.0379 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a very small margin of error (typically <5 ppm), which serves as unambiguous confirmation of the compound's elemental composition. nih.govpnnl.gov

Table 3: Predicted HRMS Data for 3-(4-Fluorophenyl)furan-2-carboxylic acid

Ion Adduct Molecular Formula Calculated Mass (m/z)
[M+H]⁺ C₁₁H₈FO₃⁺ 207.0452
[M+Na]⁺ C₁₁H₇FO₃Na⁺ 229.0271

Table of Compounds

Compound Name
3-(4-Fluorophenyl)furan-2-carboxylic acid
Furan
Fluorobenzene
2-Furoic acid

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The subsequent fragmentation is predictable based on the functional groups present.

The most common fragmentation pathways for carboxylic acids involve the loss of hydroxyl (•OH) and carboxyl (•COOH) radicals. The furan ring can also undergo characteristic cleavages. The presence of the stable fluorophenyl group would influence the fragmentation, leading to ions containing this moiety. A plausible fragmentation pattern for 2-furancarboxylic acid, a related compound, shows a primary loss of the carboxyl group. nist.gov For 3-(4-Fluorophenyl)furan-2-carboxylic acid, key fragmentation steps would likely include:

Loss of a hydroxyl radical (•OH) to form the [M-17]⁺ acylium ion.

Loss of a carboxyl radical (•COOH) to form the [M-45]⁺ ion.

Loss of carbon monoxide (CO) from the acylium ion.

Cleavage of the furan ring.

Predicted Fragment Ionm/z (Mass/Charge Ratio)Corresponding Neutral Loss
[C₁₁H₇FO₃]⁺• (Molecular Ion)222.04-
[C₁₁H₆FO₂]⁺205.03•OH
[C₁₀H₇FO]⁺•177.05•COOH
[C₁₀H₆FO]⁺177.04CO from [M-OH]⁺
[C₆H₄F]⁺95.03C₅H₃O₃ (from M⁺•)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like carboxylic acids, typically yielding intact molecular ions with minimal fragmentation. The analysis can be performed in both positive and negative ion modes.

In negative ion mode , which is highly suitable for acidic compounds, the most prominent ion observed would be the deprotonated molecule, [M-H]⁻. nih.gov This is due to the ready loss of the acidic proton from the carboxylic acid group.

In positive ion mode , the protonated molecule [M+H]⁺ may be observed. More commonly, adducts with cations present in the solvent or buffer, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are detected. The ionization efficiency in positive mode can often be enhanced by derivatization of the carboxylic acid group. mdpi.com

Ion ModePredicted Ionm/z (Mass/Charge Ratio)
Negative[M-H]⁻221.03
Positive[M+H]⁺223.05
Positive[M+Na]⁺245.03
Positive[M+K]⁺261.00

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique. While it is more commonly used for large biomolecules, it can be applied to the analysis of small organic molecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. nih.gov

For 3-(4-Fluorophenyl)furan-2-carboxylic acid, the primary ions expected in a MALDI-TOF spectrum would be the protonated molecule [M+H]⁺ and cation adducts, such as [M+Na]⁺ and [M+K]⁺. nih.gov The choice of matrix is crucial for successful analysis. Interestingly, furoic acid derivatives themselves have been investigated as potential matrices for MALDI-MS. nih.gov

Predicted Ionm/z (Mass/Charge Ratio)Ion Type
[M+H]⁺223.05Protonated Molecule
[M+Na]⁺245.03Sodium Adduct
[M+K]⁺261.00Potassium Adduct

Infrared (IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The FT-IR spectrum of 3-(4-Fluorophenyl)furan-2-carboxylic acid would be dominated by characteristic absorption bands arising from the carboxylic acid, furan, and fluorophenyl moieties. The spectrum is expected to show a very broad hydroxyl (O-H) stretch from the carboxylic acid dimer, a strong carbonyl (C=O) absorption, and a series of sharp peaks in the fingerprint region corresponding to the aromatic rings and the C-F bond.

Characteristic Vibrational Modes of Carboxylic Acid, Furan, and Fluorophenyl Groups

The specific vibrational modes are key to interpreting the FT-IR spectrum and confirming the compound's structure.

Carboxylic Acid Group: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which significantly influences their IR spectra. The most distinct feature is an extremely broad O-H stretching band appearing from approximately 3300 to 2500 cm⁻¹. orgchemboulder.com The C=O stretching vibration gives rise to a very strong and sharp band, typically between 1760 and 1690 cm⁻¹. orgchemboulder.comnih.gov The C-O stretching and O-H bending vibrations are also characteristic, appearing in the 1440-1210 cm⁻¹ region. spectroscopyonline.com

Furan Group: The furan ring exhibits several characteristic vibrations. Aromatic C-H stretching occurs above 3000 cm⁻¹. The C=C stretching vibrations of the ring typically appear in the 1600-1450 cm⁻¹ range. globalresearchonline.net A characteristic skeletal stretching motion involving the ether linkage (C-O-C) is also expected. researchgate.net

Fluorophenyl Group: The fluorophenyl group shows typical aromatic C-H stretching just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are observed in the 1600-1400 cm⁻¹ region. The most definitive peak for this group is the C-F stretching vibration, which is typically very strong and found in the 1250-1000 cm⁻¹ range.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (dimer)3300 - 2500Broad, Strong
C=O stretch1760 - 1690Strong
C-O stretch1320 - 1210Medium
O-H bend1440 - 1395Medium
FuranC-H stretch~3150 - 3100Weak-Medium
C=C stretch~1590, ~1505Medium
C-O-C stretch~1100 - 1040Strong
FluorophenylC-H stretch~3100 - 3000Weak-Medium
C=C stretch (ring)~1600, ~1500, ~1400Medium-Strong
C-F stretch~1250 - 1100Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. wikipedia.org While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects changes in polarizability. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, certain vibrational modes will be more prominent in the Raman spectrum.

Symmetrical and non-polar bonds generally produce strong Raman signals. Therefore, the symmetric stretching vibrations of the furan and fluorophenyl rings are expected to be particularly intense. The C=C stretching modes of both aromatic rings would be easily observable. The C=O stretching vibration also gives a distinct Raman signal. In contrast, the O-H stretching vibration of the carboxylic acid, which is exceptionally strong and broad in the IR spectrum, is typically very weak in the Raman spectrum. The C-F stretching vibration would also be visible in the Raman spectrum.

Despite a comprehensive search for crystallographic data for the compound 3-(4-Fluorophenyl)furan-2-carboxylic acid, no specific experimental X-ray crystallography data was found in the public domain.

Searches for "3-(4-Fluorophenyl)furan-2-carboxylic acid X-ray crystallography," "crystal structure of 3-(4-Fluorophenyl)furan-2-carboxylic acid," "X-ray diffraction data for 3-(4-Fluorophenyl)furan-2-carboxylic acid," and within the Cambridge Crystallographic Data Centre (CCDC) did not yield any results for this specific molecule.

While information on related furan-containing carboxylic acids is available, the precise data required to detail the solid-state structure of 3-(4-Fluorophenyl)furan-2-carboxylic acid, including its crystal system, space group, unit cell dimensions, and key bond lengths and angles, is not publicly accessible at this time.

Therefore, the section on "" focusing on "X-ray Crystallography for Solid-State Structure Determination" cannot be generated with scientifically accurate and research-backed information as requested.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, energies, and other properties. For a molecule like 3-(4-Fluorophenyl)furan-2-carboxylic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. This process finds the structure that corresponds to the minimum energy on the potential energy surface. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles between the furan (B31954) ring, the carboxylic acid group, and the 4-fluorophenyl group. Conformational analysis would also be performed to identify the most stable rotational isomers (conformers), particularly concerning the rotation around the single bond connecting the furan and phenyl rings, and the orientation of the carboxylic acid group.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching, and various vibrations associated with the furan and phenyl rings. These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecular structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For 3-(4-Fluorophenyl)furan-2-carboxylic acid, the analysis would reveal how the electron density is distributed in these orbitals across the furan, phenyl, and carboxylic acid moieties.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For 3-(4-Fluorophenyl)furan-2-carboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, while the hydrogen atom of the hydroxyl group would be a region of positive potential.

Ab Initio and Semi-Empirical Methods

No dedicated publications using ab initio or semi-empirical methods to investigate the electronic structure, geometry, or other quantum mechanical properties of 3-(4-Fluorophenyl)furan-2-carboxylic acid were found. Ab initio methods, such as Hartree-Fock (HF), and Density Functional Theory (DFT) are foundational techniques for calculating molecular properties from first principles. Semi-empirical methods (like AM1, PM3, MNDO), which use parameters derived from experimental data, offer a computationally less expensive alternative for studying large molecules. Despite the availability of these powerful tools, their specific application to 3-(4-Fluorophenyl)furan-2-carboxylic acid has not been reported.

Molecular Modeling and Simulation

Molecular Docking Studies to Predict Ligand-Target Interactions

There is no available research that specifically documents molecular docking studies performed with 3-(4-Fluorophenyl)furan-2-carboxylic acid. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its protein target. While furan-containing compounds and other derivatives have been the subject of such investigations against various biological targets, specific docking analyses for 3-(4-Fluorophenyl)furan-2-carboxylic acid are not present in the current scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

Specific molecular dynamics (MD) simulations for 3-(4-Fluorophenyl)furan-2-carboxylic acid have not been published. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on conformational changes and structural stability. Studies have utilized MD to investigate furan-based polymers and other related small molecules, but simulations focused on the conformational sampling of 3-(4-Fluorophenyl)furan-2-carboxylic acid are absent from the literature.

Prediction of Reaction Pathways and Transition States

No computational studies predicting the reaction pathways or identifying the transition states for the synthesis or degradation of 3-(4-Fluorophenyl)furan-2-carboxylic acid could be located. Such studies are vital for understanding reaction mechanisms and optimizing synthetic routes. While research exists on the reaction pathways of simpler furan compounds, this level of detailed computational analysis has not been applied to the target molecule.

Computational Solvation Studies

There are no published computational solvation studies for 3-(4-Fluorophenyl)furan-2-carboxylic acid. These studies use computational models to understand how a solute interacts with a solvent, which is critical for predicting solubility and the behavior of the molecule in different environments. The absence of such research indicates a gap in the understanding of this compound's solution-phase behavior from a theoretical standpoint.

Lack of Specific Research Data for 3-(4-Fluorophenyl)furan-2-carboxylic Acid

Following a comprehensive search for scholarly articles and computational chemistry studies, it has been determined that there is a lack of specific, publicly available research data concerning the theoretical and computational chemistry of "3-(4-Fluorophenyl)furan-2-carboxylic acid." Specifically, no detailed studies were found that investigate the effects of solvent polarity on the molecular geometry and electronic properties of this particular compound using continuum or explicit solvation models.

While general principles of computational chemistry and the methodologies for studying solvent effects are well-documented, the application of these methods to "3-(4-Fluorophenyl)furan-2-carboxylic acid" has not been published in the accessible scientific literature. The user's request for an article with detailed research findings, including data tables on bond lengths, dipole moments, and other electronic properties under various solvent conditions, cannot be fulfilled without such foundational research.

Generating an article on this specific topic would require speculative analysis rather than reporting on established scientific findings, which would not meet the required standards of accuracy and authoritativeness. Therefore, the requested article focusing on the theoretical and computational chemistry of "3-(4-Fluorophenyl)furan-2-carboxylic acid" cannot be provided at this time.

Structure Activity Relationship Sar Investigations Within the Furan Carboxylic Acid Scaffold

General Principles of Furan (B31954) Carboxylic Acid SAR

The furan carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. researchgate.netutripoli.edu.ly Understanding the general SAR principles of this scaffold is fundamental to designing novel and more potent derivatives.

The furan ring is not merely an inert scaffold but an active pharmacophoric element. acs.org As a five-membered aromatic heterocycle containing an oxygen atom, it possesses a unique electronic distribution that makes it more susceptible to electrophilic substitution than benzene (B151609). pearson.compearson.com The oxygen atom increases the electron density in the ring, enhancing its ability to interact with biological targets. pearson.com The furan ring system serves as the basic skeleton for a multitude of compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netontosight.ai Its ability to act as a versatile synthon allows for its incorporation into complex molecular architectures, making it a valuable component in drug discovery. acs.orgnumberanalytics.com The inclusion of the furan nucleus is a significant synthetic strategy in the pursuit of new therapeutic agents. utripoli.edu.lyresearchgate.net

The biological activity of furan derivatives is highly sensitive to the nature and position of substituents on the furan ring. researchgate.netsemanticscholar.org Even slight modifications to the substitution pattern can lead to significant differences in biological effects. researchgate.netutripoli.edu.ly Research has shown that the position of substituents is critical; for instance, in a study of furan-2-yl(phenyl)methanone derivatives, the introduction of a bromine atom at the C-5 position of the furan ring increased protein tyrosine kinase inhibitory activity. mdpi.com Conversely, adding another bromine atom at the C-4 position resulted in a complete loss of activity, indicating that substitution at this position is detrimental. mdpi.com This highlights the importance of the spatial arrangement of functional groups for effective interaction with the target's binding site. Electrophilic substitution on the furan ring, such as halogenation or nitration, typically occurs preferentially at the 2-position due to the greater stability of the reaction intermediate. pearson.compharmaguideline.com

Substitution Position Effect on Bioactivity (Example: PTK Inhibition) Reference
C-5 BromineIncreased activity mdpi.com
C-4 BromineLoss of activity mdpi.com

Specific SAR of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a common substituent in many synthetic bioactive compounds, including several statins. nih.govmdpi.comresearchgate.net Its inclusion significantly modulates the physicochemical and pharmacological properties of the parent molecule.

Fluorine is the most electronegative element, and its incorporation into a molecule imparts unique properties. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances metabolic stability. nih.gov The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) and dipole moment of a molecule, influencing its binding affinity and membrane permeability. nih.govacs.org

Phenyl Ring Substitution Effect on Bioactivity (Example: PDE4B Inhibition) Reference
para-ChloroMore effective than ortho or meta-chloro sci-hub.se
para-MethoxyMore potent than para-chloro sci-hub.se

SAR of the Carboxylic Acid Functional Group

The carboxylic acid group is a key functional group in many drugs, largely due to its ability to engage in crucial binding interactions with biological targets. acs.orgresearchgate.net It is acidic and can exist as a carboxylate anion at physiological pH, allowing it to form strong electrostatic interactions or salt bridges with positively charged residues (e.g., arginine or lysine) in a receptor's active site. researchgate.netdrugdesign.org It can also act as both a hydrogen bond donor and acceptor, further strengthening its binding affinity. drugdesign.orgnih.gov

The importance of the carboxylic acid moiety is often demonstrated by the dramatic loss of biological activity upon its modification. scribd.com For instance, the esterification of the carboxylic acid in several classes of compounds leads to a complete loss of activity, indicating that the free carboxyl function is essential for interaction with the receptor. drugdesign.org While critical for binding, the carboxylic acid group can sometimes present challenges, such as limited permeability across biological membranes. acs.org Nevertheless, its role in direct, high-energy interactions with target proteins often makes it an indispensable part of the pharmacophore. drugdesign.orgnih.gov

Role of the Carboxylic Acid Proton in Target Recognition

The carboxylic acid group, a defining feature of this compound class, plays a pivotal role in how these molecules interact with their biological targets. The acidity of this group, combined with its capacity to form strong electrostatic interactions and hydrogen bonds, is often a critical factor in drug-target binding. nih.gov The proton on the carboxylic acid can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This dual functionality allows for specific and strong interactions with amino acid residues in the binding site of a protein.

Influence of Carboxylic Acid Derivatization on Activity

Modification of the carboxylic acid group, for instance, through the formation of esters, amides, or by coupling with peptides, can significantly alter the biological activity of the parent compound. Such derivatization can impact several properties of the molecule, including its solubility, metabolic stability, and ability to cross biological membranes. nih.gov

A study on natural furan-carboxylic acid and its derivatives highlighted that peptide-containing derivatives demonstrated superior antifungal potency when compared to their hydrazide, amide, and ester counterparts. nih.gov This suggests that the nature of the group replacing the carboxylic acid proton can introduce new interactions with the target, thereby modulating the compound's activity. nih.gov

Below is a table summarizing the effects of derivatization on the activity of furan carboxylic acids based on a study of their antifungal properties. nih.gov

Derivative ClassRelative Antifungal Potency
PeptidesHigh
HydrazidesModerate
AmidesModerate
EstersLow to Moderate

Exploration of Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves replacing a functional group or a part of the molecular scaffold with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Furan vs. Other Heterocycles

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. youtube.com Its replacement with other heterocycles such as thiophene, pyrrole, or benzofuran (B130515) can have a significant impact on the biological activity of the molecule. ksu.edu.sa These heterocycles differ in terms of their aromaticity, electronic properties, and ability to form hydrogen bonds, which in turn influences their interaction with biological targets. ksu.edu.sa

Thiophene, the sulfur analog of furan, is considered more aromatic, while pyrrole, the nitrogen analog, can act as a hydrogen bond donor. youtube.comksu.edu.sa Benzofuran, which consists of a furan ring fused to a benzene ring, offers a larger and more rigid scaffold. researchgate.net The choice of heterocycle can therefore be used to modulate the electronic and steric properties of the molecule to optimize its interaction with the target. nih.gov

The following table compares some key properties of furan and its common bioisosteres.

HeterocycleKey Features
FuranOxygen-containing, aromatic
ThiopheneSulfur-containing, more aromatic than furan
PyrroleNitrogen-containing, can act as a hydrogen bond donor
BenzofuranFuran fused with a benzene ring, larger and more rigid

Carboxylic Acid Bioisosteres

The carboxylic acid group is often a key component of a pharmacophore, but its presence can sometimes lead to undesirable properties such as poor metabolic stability or limited membrane permeability. nih.gov To address these issues, the carboxylic acid group can be replaced with a bioisostere. researchgate.netnih.gov

Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and boronic acids. drughunter.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. drughunter.com For instance, tetrazoles are known to be good mimics of the carboxylate anion in terms of size and acidity. drughunter.com The choice of a suitable bioisostere is highly dependent on the specific drug target and the desired properties of the final compound. nih.govdrughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process. nih.gov

For furan derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, a QSAR study on furan-3-carboxamides helped to identify the physicochemical parameters that are important for their antimicrobial activity. nih.gov Similarly, QSAR models have been developed for furanone derivatives as potential COX-2 inhibitors, where descriptors such as polar surface area were found to be significant for their inhibitory activity. researchgate.net These studies demonstrate the utility of QSAR in rationalizing the SAR of furan derivatives and in designing more potent compounds. digitaloceanspaces.com

Ligand-Based and Structure-Based Drug Design Approaches for Furan Carboxylic Acid Derivatives

Both ligand-based and structure-based drug design approaches have been utilized in the development of furan carboxylic acid derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on the information derived from a set of known active ligands to build a pharmacophore model or to develop a QSAR equation. youtube.comresearchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential hits. youtube.com

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. stanford.edu This approach involves docking candidate molecules into the binding site of the protein to predict their binding affinity and orientation. stanford.edu This information can then be used to design new molecules with improved binding characteristics. The "Lock and Key" principle is a fundamental concept in this approach, where the drug is designed to fit precisely into the active site of the target protein. stanford.edu For furan-based derivatives, structure-based design has been used to identify novel inhibitors for various enzymes. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.